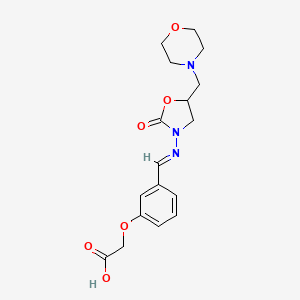
AMOZ-CHPh-3-O-C-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of AMOZ-CHPh-3-O-C-acid involves several steps The compound is typically synthesized through a series of chemical reactions starting from readily available precursorsThe final step involves the coupling of the compound with the appropriate carrier proteins, such as bovine serum albumin or ovalbumin .
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Análisis De Reacciones Químicas
AMOZ-CHPh-3-O-C-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
AMOZ-CHPh-3-O-C-acid has several scientific research applications, including:
Chemistry: Used as a hapten for the development of immunoassays and antibody production.
Biology: Employed in the study of immune responses and antigen-antibody interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized reagents and analytical tools
Mecanismo De Acción
The mechanism of action of AMOZ-CHPh-3-O-C-acid involves its role as a hapten. When coupled with carrier proteins, it stimulates the immune system to produce antibodies against the hapten-protein complex. This immune response is crucial for the development of immunoassays and other diagnostic tools. The molecular targets and pathways involved include the interaction of the hapten-protein complex with immune cells and the subsequent production of specific antibodies .
Comparación Con Compuestos Similares
AMOZ-CHPh-3-O-C-acid is unique due to its specific structure and immunogenic properties. Similar compounds include other haptens used in immunoassays, such as:
3-amino-5-morpholinomethyl-2-oxazolidinone: A related compound with similar immunogenic properties.
3-amino-5-morpholinomethyl-2-oxazolidinone derivatives: Various derivatives with modifications to the oxazolidinone ring or the morpholinomethyl group
These compounds share similar applications in immunoassays and antibody production but differ in their specific structures and immunogenic properties.
Propiedades
Fórmula molecular |
C17H21N3O6 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-2-13(8-14)9-18-20-11-15(26-17(20)23)10-19-4-6-24-7-5-19/h1-3,8-9,15H,4-7,10-12H2,(H,21,22)/b18-9+ |
Clave InChI |
UPEIEUIMWAWURF-GIJQJNRQSA-N |
SMILES isomérico |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)OCC(=O)O |
SMILES canónico |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


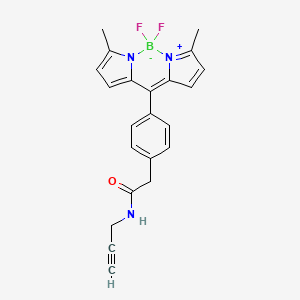
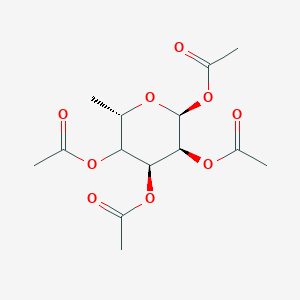
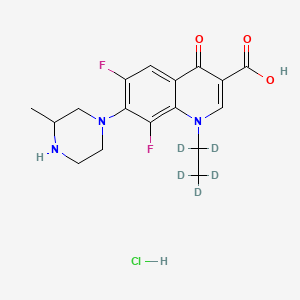
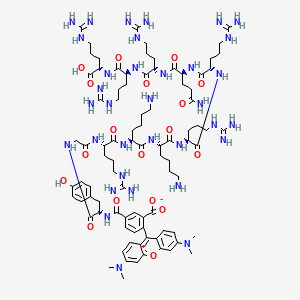
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
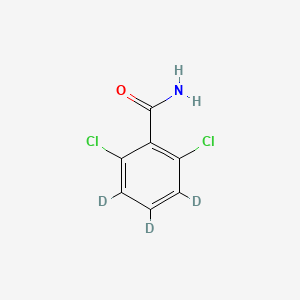
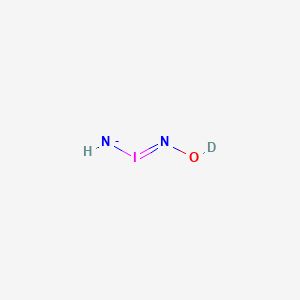
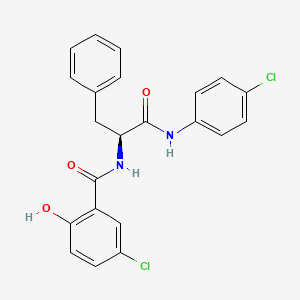
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

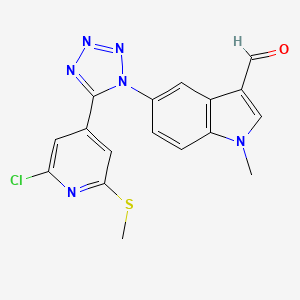
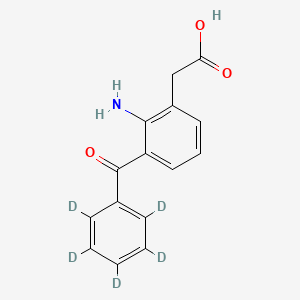
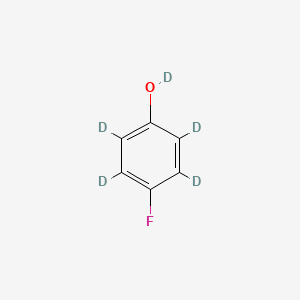
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
